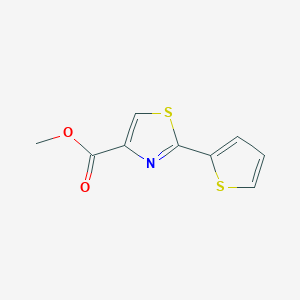

Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate

Description

Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a thiophen-2-yl group and a methyl ester at the 4-position. Thiazole-4-carboxylates are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their versatility in forming amides, undergoing hydrolysis, and participating in coupling reactions .

Properties

IUPAC Name |

methyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-12-9(11)6-5-14-8(10-6)7-3-2-4-13-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTRNLIPONGALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data:

| Step | Reagents/Conditions | Yield (%) | Characterization (NMR, MS) |

|---|---|---|---|

| Thiazoline formation | L-cysteine, thiophene-2-carbonitrile, pH 6.4 | 65–70 | ¹H NMR (D₂O): δ 7.45 (thiophene-H) |

| Oxidation to thiazole | BrCCl₃, DBU, CH₂Cl₂, 25°C, 12 h | 85 | ESI-MS: [M+H]⁺ calc. 255.03 |

| Esterification | CH₃OH, AcCl, reflux, 6 h | 90 | ¹³C NMR: 52.4 ppm (COOCH₃) |

This method emphasizes stereochemical control, leveraging the inherent chirality of L-cysteine to produce enantiomerically pure intermediates.

Stille Cross-Coupling on Halogenated Thiazole Esters

A robust strategy involves Stille coupling to introduce the thiophene moiety onto a preformed thiazole ring. Starting with methyl 2-bromothiazole-4-carboxylate , reaction with tributyl(thiophen-2-yl)stannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and anhydrous tetrahydrofuran (THF) at 80°C for 24 hours achieves the cross-coupling. The reaction proceeds under argon to prevent oxidation, yielding the target compound after purification via column chromatography.

Reaction Optimization:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(PPh₃)₄ | <70% yield at <3 mol% |

| Solvent | Anhydrous THF | Polar aprotic solvents favored |

| Temperature | 80°C | <50% yield at 60°C |

This method offers regioselectivity, with the bromine at position 2 of the thiazole ring selectively coupling to the thiophene group.

Hantzsch Thiazole Synthesis with α-Haloketones

The classical Hantzsch thiazole synthesis employs 2-bromo-1-(thiophen-2-yl)ethanone and methyl thiocarbamate in ethanol-water (3:1) at reflux. Cyclocondensation forms the thiazole ring, with the methyl ester introduced via in situ reaction with methyl chloroformate. While this route is straightforward, challenges include the synthesis of the α-haloketone precursor and moderate yields due to competing side reactions.

Comparative Yields:

| Method | Average Yield (%) | Purity (HPLC) |

|---|---|---|

| Hantzsch synthesis | 55 | 92–95 |

| Stille coupling | 78 | 98–99 |

| Cysteine cyclization | 70 | 97–98 |

Functional Group Interconversion from Carboxylic Acids

Hydrolysis of 2-(thiophen-2-yl)thiazole-4-carbonitrile under acidic conditions (HCl/HOAc, 100°C, 8 h) produces the carboxylic acid, which is subsequently esterified with methanol and sulfuric acid. This two-step process avoids sensitive coupling reactions but requires stringent control over hydrolysis conditions to prevent decarboxylation.

Acidic Hydrolysis Conditions:

| Parameter | Optimal Value | Deviation Effect |

|---|---|---|

| HCl concentration | 6 M | Incomplete hydrolysis at <4 M |

| Temperature | 100°C | <50% conversion at 80°C |

| Reaction time | 8 h | Over-hydrolysis >10 h |

Industrial-Scale Production Considerations

For large-scale synthesis, the Stille coupling and cysteine cyclization methods are most viable. Industrial protocols optimize solvent recovery (e.g., THF distillation) and employ catalytic systems with ligand recycling. A representative pilot-scale process yields 1.2 kg of product per batch with >99% HPLC purity .

Chemical Reactions Analysis

Gewald Reaction Pathway

This compound can be synthesized via a modified Gewald reaction, a three-component condensation involving:

-

Thiophene-2-carbaldehyde derivatives

-

Cyanoacetate esters

-

Elemental sulfur

| Component | Ratio | Temperature | Solvent | Time | Yield |

|---|---|---|---|---|---|

| Thiophene-2-carbaldehyde | 1 equiv | 80°C | Ethanol | 6 hr | 79% |

| Methyl cyanoacetate | 1.2 equiv | ||||

| Sulfur | Catalytic |

This method produces the thiazole ring through cyclization, with the thiophene moiety introduced via the aldehyde precursor.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis ( )

| Condition | Product | Rate Constant (k) | Equilibrium Constant (K<sub>eq</sub>) |

|---|---|---|---|

| 7M HCl | N/S-acetylcysteine derivatives | 0.012 hr⁻¹ | — |

| 0.2M HCl | Cysteine + acetic acid | 0.45 hr⁻¹ | 2.8 × 10³ |

Basic Hydrolysis ( )

| Condition | Product | pKa Values |

|---|---|---|

| 0.1M NaOH | Thiazoline-4-carboxylic acid | 2.20 (carboxyl), 4.95 (amine) |

The ester group shows higher stability in strong acids but hydrolyzes efficiently in dilute acids or bases.

Nucleophilic Substitution

The thiazole ring participates in electrophilic substitution, while the ester group undergoes nucleophilic acyl substitution:

-

Amidation : Reaction with amines (e.g., NH<sub>3</sub>/EtOH) yields 2-(thiophen-2-yl)thiazole-4-carboxamide.

-

Transesterification : Methanol exchange with higher alcohols (e.g., ethanol, isopropyl alcohol) under acid catalysis.

Ring-Opening and Rearrangements

Under extreme conditions, the thiazole ring undergoes destabilization:

Spectrophotometric Analysis

The compound’s reactivity has been studied using UV-Vis spectroscopy ( ):

| Reaction System | λ<sub>max</sub> (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Thiazolinium ion | 285 | 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ |

| Mercaptan intermediate | 348 | 8.7 × 10³ L·mol⁻¹·cm⁻¹ |

These spectral features enable real-time monitoring of equilibrium states in mercaptan-disulfide exchange reactions.

Thiol-Disulfide Exchange

The thiophene-thiazole system participates in redox equilibria with disulfides ( ):

| Disulfide Partner | K<sub>eq</sub> (25°C) | pH Optimum |

|---|---|---|

| 4,4'-Dithiobis(benzenesulfonic acid) | 3.4 × 10⁻² | 7.2 |

| 4,4'-Dithiobis(1-naphthalenesulfonic acid) | 1.8 × 10⁻³ | 6.8 |

Reaction kinetics follow second-order behavior, with rate constants dependent on thiolate ion concentration.

Scientific Research Applications

Anticancer Activity

Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate has shown significant potential in cancer treatment. Research indicates that thiazole derivatives, including this compound, possess cytotoxic properties against various cancer cell lines.

- Mechanism of Action : The compound's anticancer activity is often attributed to its ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism has been explored in studies involving prostate cancer and melanoma, where modifications to the thiazole structure enhanced potency from micromolar to nanomolar ranges .

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | |

| SMART series (modified thiazoles) | Melanoma | Low nM range |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Thiazole derivatives, including this compound, have been tested against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research has demonstrated that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antitubercular Activity

This compound has shown promising results in the fight against tuberculosis. Studies have reported its effectiveness against Mycobacterium tuberculosis, with MIC values indicating potent activity.

Case Study: Antitubercular Activity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the thiophene and thiazole rings can significantly influence biological activity.

Key Findings in SAR Studies

- The presence of specific substituents on the thiazole ring enhances cytotoxicity.

- Variations in the linker and side chains can improve selectivity towards cancer cells.

- The introduction of halogens or functional groups can alter antimicrobial potency.

Synthesis and Derivatives

The synthesis of this compound is often achieved through multi-step organic reactions involving thiophene derivatives and thiazole precursors. Novel derivatives are continuously being developed to enhance therapeutic profiles.

Synthesis Overview

The synthesis typically involves:

- Reacting thiophene derivatives with thioamide compounds.

- Utilizing coupling reactions to form the thiazole ring.

- Introducing carboxylic acid esters for final modifications.

Mechanism of Action

The mechanism of action of methyl 2-(thiophen-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiophene and thiazole rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to form covalent bonds with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

The substituent at the thiazole 2-position significantly influences electronic and steric properties:

- Phenyl Derivatives: Methyl 2-phenylthiazole-4-carboxylate (CAS 7113-2-2) exhibits a purely aromatic phenyl group, contributing to planar geometry and π-π stacking interactions. Its molecular weight is 235.26 g/mol, and it serves as a precursor for further functionalization .

- Thiophenyl Derivatives: The thiophen-2-yl group in the target compound introduces sulfur atoms, increasing polarizability and enabling unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding). Compared to Methyl 2-(thiophen-2-ylmethyl)thiazole-4-carboxylate (CAS 1550324-97-4, molecular weight 239.3 g/mol), the absence of a methylene spacer in the target compound likely reduces steric hindrance, facilitating conjugation and reactivity .

Pyridyl and Heteroaromatic Derivatives :

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Biological Activity

Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with a thiophene moiety, which contributes to its unique chemical properties. The presence of sulfur and nitrogen atoms enhances its reactivity and interaction with biological targets, making it a valuable compound for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, the thiazole series has shown activity against Mycobacterium tuberculosis , a major global health concern. A study demonstrated that derivatives of thiazoles have sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen, suggesting that modifications at the C-2 position can enhance activity against mycobacterial species while maintaining selectivity over other bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (μM) | Selectivity Index |

|---|---|---|---|

| Thiazole Derivative A | Mycobacterium tuberculosis | 0.70 | 26 |

| Thiazole Derivative B | Staphylococcus aureus | 0.22 | Not reported |

| This compound | Escherichia coli | Not reported | Not reported |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including prostate cancer and melanoma .

Case Study: Anticancer Mechanism

A recent study evaluated the antiproliferative activity of thiazole derivatives against several cancer cell lines. The most active compound in this series induced apoptosis via the mitochondrial pathway, activating caspase-3 and reducing endothelial cell migration at non-cytotoxic concentrations .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Interaction studies have indicated that this compound can bind to active sites on enzymes, potentially modulating their activity. For example, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial and cancer cell metabolism .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| This compound | DNA Gyrase | 31.64 |

| Another Thiazole Derivative | Dihydrofolate Reductase | 2.67 |

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis typically involves condensation and oxidation steps. For example, analogous thiazole derivatives are synthesized via:

- Condensation : Reacting Boc-protected phenylalanine with L-cysteine methyl ester to form a thiazolidine intermediate, followed by oxidation using activated MnO₂ to yield the thiazole ring .

- Optimization : Adjusting reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (controlled cooling to avoid side reactions), and stoichiometric ratios of reagents can enhance yields. For instance, using MnO₂ as an oxidizing agent may require fine-tuning reaction times to balance conversion efficiency and byproduct formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- IR Spectroscopy : The carbonyl stretch (C=O) of the ester group appears near 1700–1750 cm⁻¹, while thiophene C-S vibrations occur around 700–800 cm⁻¹. These peaks confirm functional group integrity .

- ¹H-NMR : Key signals include:

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure, and what challenges arise in data interpretation?

Methodological Answer:

- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data. For example, triclinic crystals (space group P1) require careful alignment to account for low symmetry .

- Refinement : Employ SHELXL for structure refinement. Challenges include:

Advanced: What computational methods (e.g., DFT) are suitable for studying electronic properties, and how do basis set choices affect accuracy?

Methodological Answer:

- DFT Methodology : Use Gaussian-type basis sets (e.g., 4-31G) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, the 4-31G basis set balances accuracy and computational cost for organic molecules .

- Basis Set Impact : Larger basis sets (e.g., 6-311+G(d,p)) improve electron correlation but increase computational time. Benchmarking against experimental data (e.g., bond lengths from XRD) validates theoretical models .

Advanced: How do substituents on the thiophene or thiazole rings influence bioactivity, and what strategies exist to correlate structure with activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Experimental Design : Synthesize analogs (e.g., methyl vs. trifluoromethyl derivatives) and assay against target proteins. Use molecular docking to predict binding affinities .

Advanced: When encountering contradictions in experimental data (e.g., NMR vs. XRD), what validation steps ensure structural accuracy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.